molecular formula C18H20N2O4S B2918219 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide CAS No. 1005292-96-5

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Cat. No. B2918219
CAS RN: 1005292-96-5
M. Wt: 360.43
InChI Key: CTCOFBVDISJQNE-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide, commonly known as ATQ, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has been identified as a promising drug candidate due to its ability to inhibit the activity of certain enzymes and proteins in the body. In

Scientific Research Applications

Fluorophore Research

  • Study of Analogues of Zinquin-Related Fluorophore : The synthesis of methoxy isomers of a compound related to Zinquin ester, a specific fluorophore for Zn(II), has been reported. These compounds exhibited a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) and formed fluorescent complexes with Zn(II), except for the 5-methoxy compound. This highlights their potential use in fluorescence studies involving zinc (Kimber et al., 2003).

Enzyme Inhibition

  • Inhibition of Ca2+/Calmodulin Dependent Protein Kinase II : A study describes the inhibitory effects of a methoxybenzenesulfonamide compound, KN-93, on CaMKII activity. This compound was found to inhibit dopamine levels in cells, suggesting its potential application in understanding and manipulating kinase activity related to neurotransmitter production (Sumi et al., 1991).
  • Potential Therapeutic Agents for Alzheimer’s Disease : Sulfonamides derived from methoxyphenethylamine have been synthesized and evaluated for their acetylcholinesterase inhibitory activity. These compounds show promise as potential therapeutic agents in the treatment of Alzheimer's disease (Abbasi et al., 2018).

Antimicrobial Study

  • Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide : The synthesized compound and its metal oxinates were evaluated for antimicrobial activity, showing significantly higher activity compared to their parent compounds (Vanparia et al., 2010).

Receptor Antagonist Research

  • 5-HT6 Receptor Antagonists : A compound with the structure N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide, known as SB-399885, was found to be a potent antagonist of the 5-HT6 receptor, displaying cognitive enhancing properties in animal models. This compound's effectiveness in enhancing cholinergic function suggests its potential application in treating cognitive deficits, as seen in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Catalysis and Synthesis

  • Rhodium-Catalyzed Cyanation of C-H Bonds : The cyanation of chelation assisted C-H bonds using a methoxybenzenesulfonamide compound was explored. This method enabled the synthesis of various benzonitrile derivatives, demonstrating the compound's utility in facilitating specific chemical reactions (Chaitanya et al., 2013).

Inhibitors of Cyclic Nucleotide Dependent Protein Kinase and Protein Kinase C

  • Isoquinolinesulfonamides as Potent Inhibitors : Research into isoquinolinesulfonamides, including variants of methoxybenzenesulfonamides, demonstrated significant inhibition of cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. This suggests their application in studying and potentially manipulating kinase-related cellular processes (Hidaka et al., 1984).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13(21)20-11-3-4-14-12-15(5-10-18(14)20)19-25(22,23)17-8-6-16(24-2)7-9-17/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCOFBVDISJQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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